
1,3-Diallyl-6-aminouracil 1-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diallyl-6-aminouracil 1-hydrate is a chemical compound with the molecular formula C10H13N3O2. It is also known by other names such as 1,3-diallyl-6-amino-2,4(1H,3H)-pyrimidinedione and 6-amino-1,3-bis(2-propenyl)-2,4(1H,3H)-pyrimidinedione This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diallyl-6-aminouracil 1-hydrate typically involves the reaction of uracil derivatives with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of impinging stream reactors, where reactants are rapidly mixed and reacted, can improve reaction rates and product quality . Temperature control and pH monitoring are crucial to ensure optimal reaction conditions and product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diallyl-6-aminouracil 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Electrophiles such as alkyl halides; in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-diallyl-6-aminouracil 1-hydrate involves its interaction with nucleic acids and enzymes. The compound can bind to nucleic acid bases, potentially disrupting DNA and RNA synthesis. It may also inhibit enzymes involved in nucleic acid metabolism, leading to antiproliferative effects . The exact molecular targets and pathways are still under investigation, but its structural similarity to uracil suggests it may interfere with pyrimidine biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-6-aminouracil: Similar in structure but with methyl groups instead of allyl groups.
6-Amino-1,3-dimethyluracil: Another derivative with different substituents at the 1 and 3 positions.
Uniqueness
The diallyl groups enhance its ability to participate in polymerization reactions and other transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
6-amino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C10H13N3O2.H2O/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15;/h3-4,7H,1-2,5-6,11H2;1H2 |
Clé InChI |
PRXGTVRJMOEDCX-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=CC(=O)N(C1=O)CC=C)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


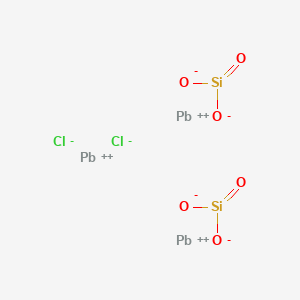
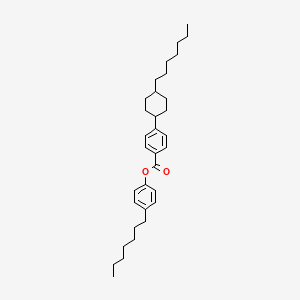
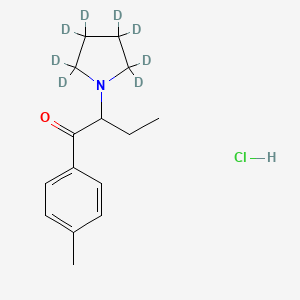
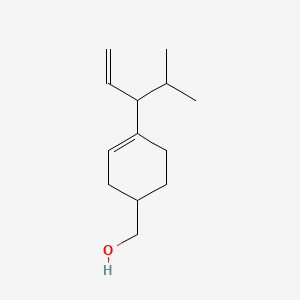
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
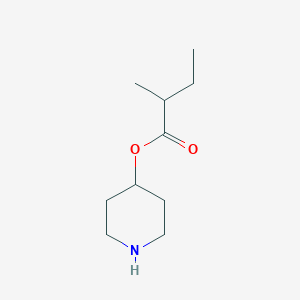
![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)

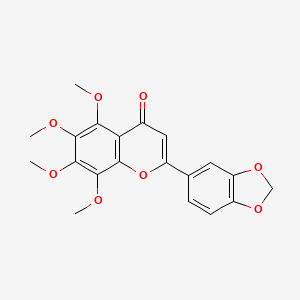


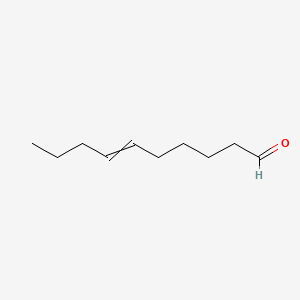
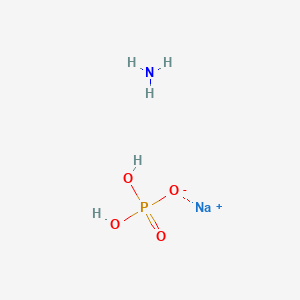
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
